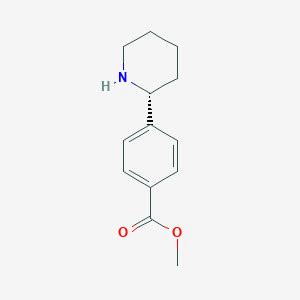

(R)-Methyl 4-(piperidin-2-YL)benzoate

Description

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry Research

(R)-Methyl 4-(piperidin-2-YL)benzoate represents a class of molecules that are of significant interest in the fields of chemical biology and medicinal chemistry. These disciplines often focus on the design, synthesis, and evaluation of small molecules that can modulate biological processes. The structure of this compound, featuring a substituted piperidine (B6355638) ring, is a common motif in many biologically active compounds and approved pharmaceutical agents. Research in these areas is driven by the need to develop novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The exploration of compounds like (R)-Methyl 4-(piperidin-2-YL)benzoate is part of a broader effort to expand the chemical space available to drug discovery programs.

Significance of the Piperidine Core in Bioactive Molecules and Natural Products Research

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic bioactive molecules. nih.govrsc.org Its prevalence is a testament to its utility as a versatile building block in the construction of complex molecular architectures. nih.govrsc.org The piperidine ring can adopt a stable chair conformation, which allows for the precise spatial orientation of substituents, a critical factor in molecular recognition by biological targets. researchgate.net Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's solubility, membrane permeability, and interaction with protein residues. nih.govrsc.org

Numerous natural alkaloids, which are organic compounds of plant origin that have pronounced physiological actions on humans, contain the piperidine core. google.com Examples include piperine, the compound responsible for the pungency of black pepper, and coniine, the toxic component of poison hemlock. google.com In medicinal chemistry, the piperidine ring is a key component of many drugs, including analgesics, antipsychotics, and antihistamines. nih.govrsc.org The continued interest in piperidine-containing molecules underscores the importance of this heterocyclic system in the development of new therapeutic agents. nih.govrsc.org

Enantiomeric Purity and Stereochemical Importance in Target Interaction Studies

The "R" designation in (R)-Methyl 4-(piperidin-2-YL)benzoate signifies a specific three-dimensional arrangement of atoms around the chiral center at the 2-position of the piperidine ring. This stereochemical feature is of paramount importance in the interaction of the molecule with its biological targets, which are themselves chiral entities such as proteins and nucleic acids. It is a well-established principle in pharmacology that the different enantiomers of a chiral drug can exhibit significantly different biological activities. bldpharm.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even responsible for undesirable side effects. bldpharm.com

Therefore, the ability to synthesize and study enantiomerically pure compounds is crucial for understanding their structure-activity relationships (SAR). The stereoselective synthesis of substituted piperidines is an active area of research in organic chemistry, with various methods being developed to control the stereochemical outcome of reactions. nih.govrsc.org Studying the individual enantiomers of a compound like Methyl 4-(piperidin-2-YL)benzoate would be essential to deconvolute its pharmacological profile and identify the eutomer (the more active enantiomer).

Overview of Research Trajectories Pertaining to (R)-Methyl 4-(piperidin-2-YL)benzoate

Direct research focused exclusively on (R)-Methyl 4-(piperidin-2-YL)benzoate is not readily found in the public domain. However, we can infer potential research trajectories based on the study of analogous 2-arylpiperidine structures. Research in this area typically involves:

Novel Synthetic Methodologies: The development of efficient and stereoselective methods for the synthesis of 2-substituted piperidines is a continuous effort in organic chemistry. These efforts often aim to provide access to a diverse range of analogs for biological screening.

Medicinal Chemistry Campaigns: Compounds with a 2-arylpiperidine scaffold are often investigated for their potential as central nervous system (CNS) active agents, given that this motif is present in several known psychoactive compounds. Research would likely involve the synthesis of a library of related compounds to explore the impact of different substituents on the aryl ring and the piperidine nitrogen on biological activity.

Chemical Biology Probes: Enantiomerically pure piperidine derivatives can serve as valuable chemical probes to investigate the function of specific proteins or biological pathways. The defined stereochemistry allows for more precise interpretation of experimental results.

Current Gaps and Unaddressed Questions in the Research Landscape of (R)-Methyl 4-(piperidin-2-YL)benzoate

The most significant gap in the research landscape is the apparent lack of published studies specifically investigating (R)-Methyl 4-(piperidin-2-YL)benzoate. This presents a number of unaddressed questions:

Biological Targets: What are the specific biological targets of this compound, if any? Without experimental data, its pharmacological profile remains unknown.

Therapeutic Potential: Does this molecule possess any therapeutic potential? Its structural similarity to known bioactive compounds suggests it could be a starting point for drug discovery, but this has not been explored.

Structure-Activity Relationship: How do modifications to the structure of (R)-Methyl 4-(piperidin-2-YL)benzoate affect its biological activity? A systematic SAR study has not been conducted.

Pharmacokinetic Properties: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? This information is crucial for its development as a potential drug candidate.

The absence of this information highlights an opportunity for future research to characterize this molecule and explore its potential applications.

Data Tables

Table 1: Physicochemical Properties of (R)-Methyl 4-(piperidin-2-YL)benzoate (Predicted)

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| LogP (Predicted) | 2.5 |

| Topological Polar Surface Area (TPSA) | 38.33 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Note: The data in this table are predicted using computational models and have not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(2R)-piperidin-2-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVNPUNNHRUTMY-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of R Methyl 4 Piperidin 2 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For (R)-Methyl 4-(piperidin-2-YL)benzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a detailed picture of its conformational landscape.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of (R)-Methyl 4-(piperidin-2-YL)benzoate is expected to exhibit distinct signals for the aromatic protons of the benzoate (B1203000) group and the aliphatic protons of the piperidine (B6355638) ring. The aromatic region would likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The piperidine protons would appear as a series of multiplets in the upfield region, with their chemical shifts and coupling constants being highly dependent on their axial or equatorial orientation in the dominant chair conformation of the piperidine ring. The proton at the chiral center (C2) would be of particular interest, and its coupling to the adjacent methylene protons would provide initial conformational insights.

To unambiguously assign these signals and elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the piperidine ring and identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, enabling the definitive assignment of both ¹H and ¹³C signals for the piperidine and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). It would be crucial for connecting the piperidine ring to the benzoate moiety by showing correlations between the C2 proton of the piperidine and the aromatic carbons of the benzoate ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For (R)-Methyl 4-(piperidin-2-YL)benzoate, NOESY would be critical in determining the relative stereochemistry and preferred conformation. For instance, observing NOEs between the C2 proton and specific axial or equatorial protons on the piperidine ring would help to establish the orientation of the methyl benzoate group.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for (R)-Methyl 4-(piperidin-2-YL)benzoate is presented below, based on the analysis of similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.5 - 4.0 | 55 - 60 |

| Piperidine CH₂ | 1.5 - 2.0 (axial), 2.5 - 3.0 (equatorial) | 25 - 45 |

| NH | 2.0 - 3.0 (broad) | - |

| Aromatic CH | 7.4 - 7.6 (d), 7.9 - 8.1 (d) | 128 - 130 |

| C=O | - | 166 - 168 |

| OCH₃ | 3.8 - 3.9 | 51 - 53 |

Temperature-Dependent NMR for Dynamic Processes

The piperidine ring is known to undergo ring inversion, a dynamic process that can be studied using temperature-dependent (VT) NMR spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide information about the thermodynamics and kinetics of the conformational exchange.

For (R)-Methyl 4-(piperidin-2-YL)benzoate, VT-NMR could be used to determine the energy barrier for the chair-to-chair interconversion of the piperidine ring. At low temperatures, the inversion process would be slow on the NMR timescale, and separate signals for the axial and equatorial protons would be observed. As the temperature increases, the rate of inversion increases, leading to the coalescence of these signals into averaged resonances. Analysis of the coalescence temperature and line shapes can provide the activation energy (ΔG‡) for the ring flip. Such studies on related N-substituted 2-arylpiperidines have been used to quantify the rotational barriers of substituents researchgate.netnih.gov.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.

The FTIR spectrum of (R)-Methyl 4-(piperidin-2-YL)benzoate is expected to show characteristic absorption bands for the N-H group of the piperidine, the C=O of the ester, the C-O stretching of the ester, and the aromatic C-H and C=C bonds. The N-H stretching vibration would likely appear as a broad band in the region of 3300-3500 cm⁻¹, with its position and shape influenced by hydrogen bonding. The ester carbonyl (C=O) stretching vibration is expected to be a strong, sharp band around 1720-1740 cm⁻¹. For comparison, Methyl 4-(piperidin-1-ylcarbonyl)benzoate exhibits a strong C=O stretch at 1724 cm⁻¹ nih.gov. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, which would aid in their assignment. The symmetric stretching of the benzene ring is expected to be a prominent feature.

A table of expected vibrational frequencies for key functional groups is provided below.

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 (broad) | Weak |

| C-H (aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Strong |

| C=O (ester) | Stretch | 1720 - 1740 (strong) | Moderate |

| C=C (aromatic) | Stretch | 1450 - 1600 | Strong |

| C-O (ester) | Stretch | 1200 - 1300 | Moderate |

Hydrogen bonding involving the N-H group of the piperidine ring could lead to shifts in the N-H and C=O stretching frequencies. In concentrated solutions or in the solid state, intermolecular hydrogen bonds of the type N-H···O=C could be present.

Chiroptical Spectroscopy for Absolute Stereochemistry Elucidation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules.

Circular Dichroism (CD) Spectroscopy and Computational Predictions

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemistry of the molecule. For (R)-Methyl 4-(piperidin-2-YL)benzoate, the electronic transitions associated with the benzoate chromophore are expected to be CD-active due to the influence of the chiral piperidine ring. The sign and magnitude of the Cotton effects in the CD spectrum would be characteristic of the (R)-configuration at the C2 stereocenter.

Optical Rotatory Dispersion (ORD) Studies

ORD measures the change in the optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. An ORD curve provides information that is complementary to a CD spectrum. A plain ORD curve, which is observed at wavelengths far from an absorption band, can be used to determine the sign of rotation at the sodium D-line. An anomalous ORD curve, which is observed at wavelengths near an absorption band, exhibits a Cotton effect that is directly related to the CD spectrum through the Kronig-Kramers relations.

Experimental ORD studies of (R)-Methyl 4-(piperidin-2-YL)benzoate would reveal the sign and magnitude of its optical rotation at various wavelengths. A positive or negative Cotton effect in the region of the benzoate absorption would be indicative of the absolute configuration. Similar to CD, computational modeling can be used to predict the ORD curve for the (R)-enantiomer, which can then be compared to experimental data for stereochemical assignment rsc.org.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an indispensable tool for the precise determination of molecular weight and the elucidation of the structure of a molecule through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to a high degree of precision, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For (R)-Methyl 4-(piperidin-2-YL)benzoate, with a chemical formula of C13H17NO2, the theoretical exact mass can be calculated. This calculated mass serves as a reference for experimental HRMS measurements. The high resolution of the instrument allows for the confirmation of the elemental composition by matching the experimentally determined mass to the theoretical mass with a very low margin of error, typically in the parts-per-million (ppm) range.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for (R)-Methyl 4-(piperidin-2-YL)benzoate

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]+ | C13H18NO2+ | 220.1332 |

| [M+Na]+ | C13H17NNaO2+ | 242.1151 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information about the original molecule. The fragmentation pattern is characteristic of the molecule's structure.

A likely fragmentation pathway for the protonated molecule ([M+H]+) of (R)-Methyl 4-(piperidin-2-YL)benzoate would involve cleavage at the C-C bond between the piperidine ring and the phenyl group, as well as fragmentation within the piperidine ring itself. The ester group can also undergo fragmentation, such as the loss of methanol.

Table 2: Predicted MS/MS Fragmentation of (R)-Methyl 4-(piperidin-2-YL)benzoate ([M+H]+ at m/z 220.13)

| Proposed Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 188.11 | [M+H - CH3OH]+ |

| 135.04 | [C8H7O2]+ (p-methoxycarbonylphenyl cation) |

| 84.08 | [C5H10N]+ (Piperidinium ion) |

X-ray Crystallography for Solid-State Conformational and Packing Analysis of (R)-Methyl 4-(piperidin-2-YL)benzoate Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the conformation of the molecule and how molecules pack together in the solid state, which can influence physical properties such as melting point and solubility.

While the crystal structure of (R)-Methyl 4-(piperidin-2-YL)benzoate itself has not been reported, analysis of related structures, such as methyl 4-methylbenzoate, provides insight into the likely solid-state conformation. researchgate.net For derivatives of (R)-Methyl 4-(piperidin-2-YL)benzoate, it is expected that the piperidine ring would adopt a chair conformation, which is the most stable conformation for six-membered rings. ias.ac.in The substituents on the piperidine ring can occupy either axial or equatorial positions, and their preferred orientation will depend on steric and electronic factors. nih.gov The methyl benzoate portion of the molecule is expected to be relatively planar. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Benzoate Derivative (Methyl 4-methylbenzoate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 5.9134 (11) | researchgate.net |

| b (Å) | 7.6048 (14) | researchgate.net |

| c (Å) | 17.484 (3) | researchgate.net |

| β (°) | 97.783 (4) | researchgate.net |

| Volume (ų) | 778.9 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Structure Activity Relationship Sar Studies and Analogue Design of R Methyl 4 Piperidin 2 Yl Benzoate Derivatives

Systematic Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a prevalent scaffold in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to probe the binding pocket of a biological target. In the context of (R)-Methyl 4-(piperidin-2-YL)benzoate derivatives, alterations to this ring can significantly influence their pharmacological profile.

Substituent Effects on Bioactivity Profiles

The introduction of substituents onto the piperidine ring can modulate a compound's lipophilicity, conformation, and ability to form hydrogen bonds, thereby affecting its bioactivity. While direct SAR studies on (R)-Methyl 4-(piperidin-2-YL)benzoate are not extensively published, principles from related piperidine-containing compounds provide valuable insights.

For instance, in a series of 4,5-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, it was found that only small, linear alkyl groups (such as methyl and propyl) at the 2α-position were well-tolerated, suggesting that bulky substituents may cause steric hindrance within the receptor's binding site. nih.gov Conversely, the introduction of polar groups like hydroxyl or hydroxymethyl can either enhance affinity through new polar interactions or decrease it due to the energetic cost of desolvation. pharmacy180.com

N-substitution on the piperidine nitrogen is another common strategy. In analogues of cocaine, N-demethylation led to improved activity at the serotonin (B10506) and norepinephrine (B1679862) transporters. slideshare.net Replacement of the N-methyl group with larger phenylalkyl groups in some series resulted in decreased activity at the dopamine (B1211576) transporter, highlighting the sensitivity of this position to steric bulk. slideshare.net These findings underscore the importance of the size and nature of substituents on the piperidine ring for optimizing biological activity.

Table 1: Effect of Piperidine Ring Substituents on Biological Activity in Analogous Systems

| Parent Compound Scaffold | Modification | Position of Modification | Observed Effect on Bioactivity | Reference |

| 4,5-dimethyl-4-(3-hydroxyphenyl)piperidine | Methyl, Propyl | 2α | Tolerated, maintained antagonist activity | nih.gov |

| 4,5-dimethyl-4-(3-hydroxyphenyl)piperidine | Bulky alkyl groups | 2α | Decreased antagonist activity | nih.gov |

| Piperidine-based cocaine analogues | N-demethylation | 1 (N-position) | Improved SERT and NET inhibition | slideshare.net |

| Piperidine-based cocaine analogues | N-phenylalkyl | 1 (N-position) | Decreased DAT inhibition | slideshare.net |

Ring Constriction and Expansion Effects

Altering the size of the piperidine ring can have a profound impact on the conformational presentation of the pharmacophoric groups and, consequently, on biological activity.

Ring Constriction: The replacement of the six-membered piperidine ring with smaller five-membered (pyrrolidine) or four-membered (azetidine) rings can restrict the available conformations. In studies on LATS1/2 kinase inhibitors, replacing a piperidine with a pyrrolidine (B122466) or azetidine (B1206935) ring resulted in only modest changes in activity, suggesting some level of tolerance for smaller ring systems. drughunter.com However, in other cases, such as certain anti-trypanosomal agents, a pyrrolidine analog was found to be moderately active but less metabolically stable. masterorganicchemistry.com

Ring Expansion: Conversely, expanding the piperidine to a seven-membered azepane ring can introduce greater flexibility. In the development of norepinephrine and dopamine uptake inhibitors, a 2,3,4,7-tetrahydro-1H-azepine scaffold proved to be a useful template, indicating that for some targets, a larger, more flexible ring is beneficial. nih.gov

Bridged Systems: A more sophisticated approach to ring constriction involves the introduction of bridges to create rigid, bicyclic structures. In a series of P2Y14R antagonists, modifying the piperidine ring with bridging moieties to form 2-azanorbornane, nortropane, and isoquinuclidine structures was well-tolerated and in some cases led to increased affinity. pharmacy180.com This suggests that a constrained conformation, mimicking a specific binding pose, can be advantageous.

Table 2: Influence of Piperidine Ring Size and Rigidity on Bioactivity in Analogous Scaffolds

| Parent Scaffold Moiety | Modification | Observed Effect on Bioactivity | Reference |

| Piperidine | Pyrrolidine substitution | Modest change in activity (LATS1/2 inhibitors) | drughunter.com |

| Piperidine | Azetidine substitution | Modest change in activity (LATS1/2 inhibitors) | drughunter.com |

| Piperidine | Azepane substitution | Maintained or improved activity (NDRI) | nih.gov |

| Piperidine | Bridged (2-azanorbornane) | Maintained or improved affinity (P2Y14R) | pharmacy180.com |

Variations and Derivatization of the Benzoate (B1203000) Moiety

The benzoate portion of (R)-Methyl 4-(piperidin-2-YL)benzoate serves as a key interaction domain, and its modification is a crucial aspect of SAR studies.

Ester Hydrolysis and Amide Bioisosteres

The methyl ester of the parent compound is susceptible to hydrolysis by esterases in the body, which can lead to the formation of the corresponding carboxylic acid. nih.govpharmacy180.com This metabolic conversion can either activate a prodrug or inactivate an active compound. The resulting carboxylic acid is more polar, which can affect its solubility, permeability, and interaction with the biological target. nih.gov

To mitigate potential metabolic instability and explore different binding interactions, the ester can be replaced with bioisosteres, such as amides. Amides are generally more resistant to hydrolysis than esters. cambridgemedchemconsulting.com The replacement of an ester with an amide can significantly impact a compound's properties. For example, in a series of benzodiazepine (B76468) modulators of GABAA receptors, the substitution of an ester with an amide improved selectivity, efficacy, and pharmacokinetic behavior. nih.gov Various heterocyclic rings, such as oxadiazoles, triazoles, and imidazoles, can also serve as ester or amide bioisosteres, offering different electronic and hydrogen bonding properties. drughunter.comnih.gov

Aromatic Substituent Scans and Electronic Effects

The electronic properties of the benzoate ring can be fine-tuned by introducing substituents, which in turn can influence the compound's interaction with its biological target. The acidity of the corresponding benzoic acid, a key physicochemical parameter, is affected by these substituents.

Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) increase the acidity of the benzoic acid by stabilizing the negative charge of the carboxylate anion through inductive and resonance effects. openstax.orglibretexts.org Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) decrease acidity by destabilizing the anion. openstax.org These electronic modifications can alter the strength of hydrogen bonds or other electrostatic interactions with the target protein. For instance, in a study of benzothiazole (B30560) amides, the nature of the substituent on an aromatic ring was shown to be critical for determining whether a compound acted as an agonist or an antagonist. nih.gov

Table 3: Effect of para-Substituents on the Acidity of Benzoic Acid

| Substituent (Y) | pKa of p-Y-C6H4COOH | Electronic Effect | Reference |

| -H | 4.20 | Neutral | openstax.org |

| -CH3 | 4.34 | Electron-donating | openstax.org |

| -OCH3 | 4.47 | Electron-donating | openstax.org |

| -Cl | 3.99 | Electron-withdrawing | openstax.org |

| -CN | 3.55 | Electron-withdrawing | libretexts.org |

| -NO2 | 3.44 | Electron-withdrawing | openstax.org |

Linker Modifications and Their Impact on Target Engagement

In many bioactive molecules, a linker connects two or more pharmacophoric elements. The nature of this linker—its length, flexibility, and chemical composition—can be critical for achieving optimal orientation within the binding site and thus for potent biological activity. While (R)-Methyl 4-(piperidin-2-YL)benzoate has a direct linkage between the piperidine and benzoate rings, the principles of linker modification are highly relevant for the design of more complex analogues.

Studies on other molecular scaffolds have demonstrated the profound impact of linker modifications. For instance, in a series of gankyrin binders, altering the length of a propyl linker by one or two carbons did not significantly improve anti-proliferative activity, suggesting that the original linker length was optimal for that particular target. nih.gov In another study on pyrrole/imidazole polyamides, the use of an oxime linkage between the polyamide and an aromatic tail resulted in a roughly 20-fold increase in potency. This highlights that not just the length, but also the chemical nature of the linkage, can dramatically influence biological efficacy. The introduction of a more rigid linker can also be a successful strategy by reducing the entropic penalty upon binding.

Pharmacophore Modeling for Elucidating Key Structural Features

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of (R)-Methyl 4-(piperidin-2-YL)benzoate, this approach is instrumental in defining the key interactions with its biological target.

A pharmacophore model for this class of compounds would typically be generated from a set of active analogues. The model highlights crucial features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For instance, in related structures like pyran derivatives acting as triple uptake inhibitors, pharmacophore models have revealed that a 'folded' conformation is essential for balanced activity against dopamine, serotonin, and norepinephrine transporters. nih.gov These models often consist of key features like hydrophobic centers, aromatic rings, and cationic sites. nih.gov

In the case of (R)-Methyl 4-(piperidin-2-YL)benzoate, the key pharmacophoric features would likely include:

An aromatic ring from the benzoate moiety, capable of engaging in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor in the form of the ester carbonyl oxygen.

A hydrogen bond donor from the piperidine nitrogen (in its protonated state).

A hydrophobic region corresponding to the piperidine ring.

A specific stereochemical requirement at the chiral center of the piperidine ring, which dictates the spatial orientation of these features.

A study on Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, which share structural similarities, identified the aminoethoxyphenyl group as a crucial pharmacophoric element for activity as Selective Estrogen Receptor Modulators (SERMs). researchgate.net This underscores the importance of the spatial relationship between the aromatic ring and the amino group, a key consideration in the pharmacophore of (R)-Methyl 4-(piperidin-2-YL)benzoate derivatives.

The development of a pharmacophore model is often statistically validated. For example, a five-point pharmacophore model for a series of 2-phenylpyrimidine (B3000279) analogues yielded a 3D-QSAR model with a high correlation coefficient (R² = 0.918) and cross-validation coefficient (Q² = 0.852), indicating a statistically significant and predictive model. nih.gov

Design of Novel (R)-Methyl 4-(piperidin-2-YL)benzoate Analogues for Enhanced Specificity

The insights gained from pharmacophore modeling and SAR studies guide the design of novel analogues with enhanced specificity and potency. The goal is to modify the lead compound, (R)-Methyl 4-(piperidin-2-YL)benzoate, to optimize its interactions with the target receptor while minimizing off-target effects.

Strategies for analogue design often involve:

Ring Modifications: Altering the piperidine ring, for instance, by introducing unsaturation, can significantly impact potency. In a series of 4-azaindole-2-piperidine derivatives, introducing a double bond in the piperidine ring led to a tenfold increase in activity. dndi.org Conversely, replacing the piperidine with an acyclic or morpholine (B109124) ring resulted in a loss of activity, highlighting the importance of the piperidine scaffold. dndi.org

Substitution on the Aromatic Ring: The electronic and steric properties of substituents on the benzoate ring can be systematically varied. Introducing electron-donating or electron-withdrawing groups can modulate the electronic character of the aromatic ring and its interaction with the target.

Modification of the Ester Group: The methyl ester can be replaced with other esters (e.g., ethyl, propyl) or converted to an amide to alter solubility, metabolic stability, and hydrogen bonding capacity.

Stereochemical Control: The synthesis of specific regio- and diastereoisomers is crucial. The exploration of different isomers of methyl-substituted pipecolinates has demonstrated how stereochemistry can be used to explore the three-dimensional chemical space and develop fragments for drug discovery. whiterose.ac.uk

An example of the synthesis of a related novel piperidine-containing compound is that of methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate, which was prepared through a reaction involving a benzotriazole (B28993) amide of isophthalic acid monomethyl ester and 1-(4-(piperidin-1-yl)phenyl)ethanone. mdpi.com Such synthetic routes can be adapted to create a library of (R)-Methyl 4-(piperidin-2-YL)benzoate analogues for screening.

The design process is iterative. Newly synthesized analogues are biologically evaluated, and the results are used to refine the SAR and guide the next round of design and synthesis.

Computational Chemistry Approaches in SAR Analysis (e.g., QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational methods that correlate the chemical structure of compounds with their biological activity. These approaches are invaluable in understanding the SAR of (R)-Methyl 4-(piperidin-2-YL)benzoate derivatives and in predicting the activity of novel analogues.

QSAR models use molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to derive a mathematical equation that predicts biological activity. For a series of 2-piperidin-4-yl-acetamide derivatives, QSAR models showed that hydrophobic properties on the van der Waals surface were favorable for activity, while the presence of polar/electronegative groups was detrimental. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional visualization of the SAR. These methods generate contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

For example, a 3D-QSAR study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors yielded statistically significant CoMFA and CoMSIA models. researchgate.net The contour maps from these models provided insights into the structural requirements for potent ALK inhibition. researchgate.net

Below is a representative table of statistical results from a 3D-QSAR study on a series of piperidine-substituted compounds, illustrating the type of data generated.

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F value | Predictive r² | Standard Error of Prediction | Contribution of Fields (%) |

| CoMFA | 0.663 | 0.998 | 2401.970 | Not Reported | Not Reported | Steric: 55, Electrostatic: 45 |

| CoMSIA | 0.730 | 0.988 | 542.933 | Not Reported | Not Reported | Steric: 15, Electrostatic: 30, Hydrophobic: 25, H-bond Donor: 18, H-bond Acceptor: 12 |

This table is illustrative and based on data from a study on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. researchgate.net

These computational models, combined with molecular docking studies, provide a powerful platform for understanding the SAR of (R)-Methyl 4-(piperidin-2-YL)benzoate derivatives. They allow for the prioritization of synthetic targets, saving time and resources in the drug discovery process. By integrating pharmacophore modeling, rational analogue design, and QSAR/3D-QSAR analysis, researchers can systematically optimize the structure of (R)-Methyl 4-(piperidin-2-YL)benzoate to develop new therapeutic agents with enhanced specificity and efficacy.

Applications of R Methyl 4 Piperidin 2 Yl Benzoate As a Research Probe and Chemical Tool

Utility as a Lead Compound in Academic Drug Discovery Programs (Pre-clinical, conceptual)

In the realm of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The piperidine (B6355638) nucleus is a frequent starting point in the development of new drugs. researchgate.net The unique three-dimensional structure of the piperidine ring allows for the creation of molecules that can make specific interactions with biological targets that are not achievable with flat, aromatic rings. lifechemicals.com

While specific preclinical studies featuring (R)-Methyl 4-(piperidin-2-YL)benzoate as a lead compound are not extensively reported, its structure embodies the key features of a promising starting point for drug discovery programs. The piperidine ring can be functionalized at various positions to optimize binding to a target protein, while the methyl benzoate (B1203000) portion can be modified to fine-tune the compound's solubility and pharmacokinetic properties. For instance, in silico studies on new piperidine derivatives have shown their potential to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, suggesting their applicability in treating conditions like cancer and diseases of the central nervous system. clinmedkaz.org The development of numerous piperidine-based drugs for a variety of conditions underscores the potential of this chemical scaffold in medicinal chemistry. nih.govijnrd.org

Application in Receptor Characterization and Ligand Discovery Assays

Receptor binding assays are fundamental tools in pharmacology for identifying and characterizing the interaction of ligands with their receptor targets. researchgate.net These assays are crucial for the discovery of new drugs and for understanding the mechanism of action of existing ones. The affinity of a compound for a receptor is typically determined using radioligand binding assays, where a radioactively labeled compound competes with the test compound for binding to the receptor.

(R)-Methyl 4-(piperidin-2-YL)benzoate, due to its piperidine core, has the potential to be used in such assays. The piperidine scaffold is a common feature in ligands for a variety of receptors, including sigma receptors. nih.govnih.gov For example, novel piperidine derivatives have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors using radioligand binding assays with probes like [3H]-(+)-pentazocine. nih.gov Similarly, piperidine-spirooxadiazole derivatives were identified as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists through screening and subsequent evaluation in two-electrode voltage clamp (TEVC) assays in Xenopus oocytes. nih.gov These examples highlight how a molecule with the structural characteristics of (R)-Methyl 4-(piperidin-2-YL)benzoate could be employed in assays to discover and characterize new receptor ligands.

Table 1: Examples of Piperidine Derivatives in Receptor Binding Assays

| Compound Class | Target Receptor | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine-spirooxadiazole derivatives | α7 nicotinic acetylcholine receptor (nAChR) | Two-electrode voltage clamp (TEVC) | Identified novel antagonists with IC50 values in the low micromolar range. | nih.gov |

| Aminoethyl-substituted piperidines | σ1 and σ2 receptors | Radioligand binding assay | Developed potent and selective σ1 receptor ligands. | nih.gov |

| Piperazine-based compounds | Sigma 1 Receptor (S1R) | Radioligand binding assay | Discovered a potent S1R agonist with high affinity. | nih.gov |

Development of Fluorescent or Radiolabeled Probes Based on (R)-Methyl 4-(piperidin-2-YL)benzoate for Imaging and Binding Studies

Molecular probes, which can be fluorescently or radioactively labeled, are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time. The development of such probes often starts from a scaffold that has a known affinity for a biological target.

The structure of (R)-Methyl 4-(piperidin-2-YL)benzoate presents opportunities for the development of both fluorescent and radiolabeled probes. The piperidine ring can be derivatized to attach a fluorophore, a molecule that emits light upon excitation. This strategy has been successfully used to create fluorescent probes for various receptors. For instance, piperazine-fused cyclic disulfides have been incorporated into fluorogenic probes to study redox activity in living cells. chemrxiv.orgacs.org These probes show a significant increase in fluorescence upon reacting with their target, allowing for sensitive detection. biologists.com

Similarly, the introduction of a radioisotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), into the structure of (R)-Methyl 4-(piperidin-2-YL)benzoate could yield a radioligand for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular targets in vivo. Several piperidine-containing molecules have been successfully radiolabeled for PET imaging of various receptors in the brain, such as the NR2B subunit of the NMDA receptor and the colony-stimulating factor 1 receptor (CSF1R). nih.govnih.gov While the development of radiotracers can be challenging, with issues like in vivo defluorination being a concern for some fluorinated piperidine derivatives, the potential for creating valuable imaging agents is significant. nih.gov

Table 2: Examples of Labeled Probes Based on Piperidine Scaffolds

| Probe Type | Scaffold | Application | Key Feature | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Piperazine-fused cyclic disulfide | Imaging cellular redox activity | Rapid activation and high fluorescence turn-on. | chemrxiv.orgacs.org |

| PET Radiotracer ([¹⁸F]) | 4-(4-Fluorobenzyl)piperidine | Imaging NR2B NMDA receptors | Potential for in vivo receptor mapping, though challenges with defluorination were noted. | nih.gov |

| PET Radiotracer ([¹⁸F]) | Piperazinyl-phenyl-furan-carboxamide | Imaging CSF1R in neuroinflammation | Showed increased uptake in a mouse model of neuroinflammation. | nih.gov |

Use as a Scaffold for Combinatorial Chemistry Libraries

The piperidine ring is an excellent scaffold for combinatorial chemistry due to its versatile chemistry and its prevalence in known drugs. lifechemicals.comcrsubscription.com The structure of (R)-Methyl 4-(piperidin-2-YL)benzoate provides multiple points for diversification. The nitrogen atom of the piperidine ring and various positions on the aromatic ring can be readily modified to attach a wide range of chemical building blocks. This allows for the creation of a large and diverse library of compounds from a single starting material. For example, a "split-mix" synthesis approach, a cornerstone of combinatorial chemistry, can be used to generate vast libraries of peptides and other small molecules on a solid support. wikipedia.org The use of piperidine in solid-phase synthesis is well-established, particularly for the deprotection of Fmoc-amino acids in peptide synthesis. wikipedia.org The development of fragment libraries based on substituted piperidines further highlights the importance of this scaffold in exploring three-dimensional chemical space for drug discovery. whiterose.ac.uk

Tool Compound for Investigating Specific Biological Pathways in vitro and in animal models (non-human, non-clinical)

A "tool compound" is a well-characterized molecule that is used to study a specific biological pathway or target in a controlled experimental setting. These compounds are essential for validating new drug targets and for dissecting the complex signaling networks within cells. The piperidine moiety is present in numerous compounds that are used as tools to investigate a wide array of biological processes. ijnrd.org

Given the diverse biological activities reported for piperidine derivatives, (R)-Methyl 4-(piperidin-2-YL)benzoate has the potential to be developed into a tool compound. nih.gov For instance, derivatives of piperidine have been shown to interact with DNA, suggesting their potential use in studies of gene regulation and cancer biology. nih.gov Other piperidine-containing compounds have been developed as inhibitors of specific enzymes, such as HIV-1 protease and carbonic anhydrases, providing valuable tools to study the roles of these enzymes in disease. nih.govnih.gov The development of a tool compound from (R)-Methyl 4-(piperidin-2-YL)benzoate would involve systematic chemical modifications and thorough biological characterization to establish its potency and selectivity for a specific target.

Contribution to Understanding Fundamental Biological Processes at a Molecular Level

The study of how small molecules interact with biological macromolecules is fundamental to our understanding of biology at the molecular level. Chemical probes and tool compounds derived from scaffolds like piperidine play a crucial role in these investigations. By designing molecules that can selectively bind to and modulate the function of a specific protein, researchers can gain insights into the protein's role in cellular processes.

While direct contributions of (R)-Methyl 4-(piperidin-2-YL)benzoate to this area are not yet documented, the broader class of piperidine derivatives has significantly advanced our understanding of fundamental biological processes. For example, the use of piperidine-based ligands has been instrumental in characterizing the pharmacophore of the sigma 1 receptor, providing a model for the development of new ligands with specific functional activities. nih.gov Furthermore, the development of piperidine-based inhibitors for enzymes like HIV-1 protease has not only led to new therapeutic strategies but has also provided detailed structural information about the enzyme's active site and mechanism of action. nih.gov The synthesis of novel piperidine scaffolds continues to provide new avenues for exploring chemical space and uncovering new biological functions. nih.gov

Future Research Directions and Unexplored Avenues for R Methyl 4 Piperidin 2 Yl Benzoate

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

Current synthetic routes to piperidine (B6355638) derivatives often rely on classical methods that may involve harsh reagents or generate significant waste. nih.govresearchgate.net Future research should prioritize the development of more sustainable and efficient synthetic strategies for (R)-Methyl 4-(piperidin-2-YL)benzoate.

Key areas for exploration include:

Biocatalysis: Employing enzymes, such as transaminases or reductases, could offer highly stereoselective routes to the chiral piperidine core, operating under mild, aqueous conditions and reducing the need for protecting groups and chiral auxiliaries.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can enhance reaction control, improve safety, and allow for more efficient optimization and scale-up. This approach is particularly amenable to catalytic reactions.

Green Reagents and Solvents: Investigating the use of environmentally benign solvents (e.g., ionic liquids, supercritical fluids, or bio-derived solvents) and replacing hazardous reagents with greener alternatives would significantly improve the environmental footprint of the synthesis. For instance, moving beyond traditional methods that use reagents like thionyl chloride could be a key goal. nih.govresearchgate.net

Catalytic C-H Activation: Developing methods for the direct C-H functionalization of simpler piperidine precursors would represent a highly atom-economical approach, avoiding the multi-step sequences common in classical synthesis.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Current Approach (General Analogs) | Proposed Future Direction | Key Sustainability Benefit |

|---|---|---|---|

| Catalysis | Palladium(0)-catalyzed carbonylation. researchgate.net | Enzyme-catalyzed asymmetric synthesis. | High stereoselectivity, mild conditions, reduced metal waste. |

| Process | Batch reactions with reflux and purification by column chromatography. nih.gov | Continuous flow processing with in-line purification. | Improved efficiency, safety, and scalability; reduced solvent usage. |

| Reagents | Use of reagents like thionyl chloride. nih.govresearchgate.net | C-H activation strategies. | Higher atom economy, fewer synthetic steps. |

| Energy | Conventional heating, occasional use of microwave irradiation. researchgate.net | Photoredox catalysis. | Use of visible light as a renewable energy source. |

Investigation of Previously Unidentified Molecular Targets

The biological activity profile of (R)-Methyl 4-(piperidin-2-YL)benzoate is not well defined. Given that related piperidine structures exhibit diverse pharmacological activities, such as alpha-2 adrenoceptor antagonism and anti-inflammatory effects, a broad investigation into its potential molecular targets is warranted. nih.govnih.gov

Future research should involve:

High-Throughput Screening (HTS): Screening the compound against large, diverse panels of receptors, enzymes, ion channels, and transporters to identify initial "hits." Target classes could be prioritized based on the known pharmacology of analogous structures.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired physiological outcome (e.g., reduction of inflammatory markers, modulation of neuronal activity) without a priori knowledge of the target.

Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" binding partners from cell or tissue lysates, followed by identification via mass spectrometry.

Table 2: Potential Target Classes for Screening

| Target Class | Rationale based on Analogous Structures | Example Targets |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Piperidine derivatives are known to interact with adrenoceptors and dopamine (B1211576) receptors. nih.gov | Adrenergic, Dopaminergic, Serotonergic Receptors |

| Enzymes | Benzo[d]imidazole-piperidine structures can inhibit inflammatory enzymes. nih.gov | Cyclooxygenases (COX), Lipoxygenases (LOX), Kinases |

| Ion Channels | The piperidine moiety is a common feature in ion channel modulators. | Sodium, Potassium, Calcium Channels |

| Nuclear Receptors | Aromatic systems can interact with ligand-binding domains of nuclear receptors. | PPARs, LXR, FXR |

Development of Advanced in vitro Assay Systems for Mechanistic Elucidation

Once a preliminary biological activity is identified, advanced in vitro systems will be crucial for elucidating the precise mechanism of action. Moving beyond simple binding or activity assays will provide deeper insights into the compound's functional consequences.

Future directions include:

Surface Plasmon Resonance (SPR): To quantify the binding kinetics (association and dissociation rates) between (R)-Methyl 4-(piperidin-2-YL)benzoate and its identified protein target(s), providing a detailed measure of affinity and interaction dynamics.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (enthalpy, entropy), offering a complete thermodynamic profile of the molecular interaction.

CRISPR-Cas9 Engineered Cell Lines: Creating cell lines where the putative target gene is knocked out or mutated. Comparing the compound's effect in these cells versus wild-type cells can definitively validate the target engagement and its role in the observed phenotype.

High-Content Imaging: Using automated microscopy and fluorescent probes to visualize the compound's effect on subcellular structures, protein localization, and cellular morphology in a quantitative manner.

Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

To comprehend the global cellular response to (R)-Methyl 4-(piperidin-2-YL)benzoate, an integrated "omics" approach is essential. This moves beyond a one-compound, one-target paradigm to a systems-level understanding.

Proteomics: Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) coupled with mass spectrometry to quantify changes in the entire proteome of cells upon treatment with the compound. This can reveal off-target effects, downstream signaling pathways, and compensatory mechanisms.

Metabolomics: Applying untargeted or targeted mass spectrometry and NMR to analyze how the compound perturbs the cellular metabolome. This can identify which metabolic pathways are affected, providing functional readouts of enzyme or receptor modulation.

Transcriptomics (RNA-Seq): To profile changes in gene expression following compound treatment, offering insights into the upstream regulatory pathways being modulated.

Computational Design of Next-Generation (R)-Methyl 4-(piperidin-2-YL)benzoate Analogues

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery of next-generation analogues with improved properties. This in silico approach can rationalize structure-activity relationships (SAR) and prioritize the synthesis of the most promising new compounds.

A potential computational workflow would involve:

Homology Modeling/Structure Determination: If the identified target's crystal structure is unknown, a homology model would be built. Ideally, the co-crystal structure of the target with (R)-Methyl 4-(piperidin-2-YL)benzoate would be solved.

Molecular Docking: Docking the parent compound into the target's binding site to predict the binding mode and key interactions.

In Silico Library Design: Creating a virtual library of analogues by systematically modifying the piperidine ring, the benzoate (B1203000) ester, and the stereochemistry.

Virtual Screening: Docking the virtual library and using scoring functions to predict the binding affinity of each analogue.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked virtual hits to prioritize candidates for synthesis.

Application in Emerging Areas of Chemical Biology and Neuroscience Research (non-human, conceptual)

Beyond direct therapeutic potential, (R)-Methyl 4-(piperidin-2-YL)benzoate and its future analogues could serve as valuable tools for basic research.

Chemical Probes: Functionalizing the core scaffold with reporter tags (e.g., biotin (B1667282) for pulldowns, a clickable alkyne group for bio-orthogonal chemistry, or a fluorophore for imaging) could create powerful chemical probes. These probes would enable target validation, visualization of target engagement in cells, and identification of binding partners in complex biological systems.

Neuroscience Research: Given that many piperidine-containing molecules are CNS-active, this compound could be explored as a tool to probe specific neural circuits. nih.gov If a novel CNS target is identified, the compound could be used in non-human, ex vivo brain slice electrophysiology or in vivo microdialysis studies to understand the target's role in neurotransmission and synaptic plasticity.

Collaboration with Industry for Translational Research (focus on early-stage discovery, not development or clinical trials)

Bridging the gap between academic discovery and potential application can be accelerated through strategic industry partnerships. Collaborations focused on the early discovery phase can provide access to resources and expertise that are often beyond the scope of a single academic lab.

Potential areas for collaboration include:

Access to Compound Libraries: Pharmaceutical companies maintain large and diverse compound collections. Screening (R)-Methyl 4-(piperidin-2-YL)benzoate alongside these libraries could identify synergistic or antagonistic interactions.

High-Throughput Screening (HTS) Infrastructure: Partnering with an industrial HTS center would enable rapid screening against hundreds of targets, a task that is resource-intensive for most academic institutions.

Medicinal Chemistry Expertise: Collaborating with industry chemists can provide crucial expertise in optimizing "hit" compounds into "lead" compounds, improving properties like potency, selectivity, and metabolic stability, thereby advancing the molecule within the early discovery pipeline.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.